1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene
Overview
Description
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a dodecoxy chain with another bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 4-Bromophenol: Bromobenzene is then converted to 4-bromophenol through a nucleophilic aromatic substitution reaction.
Etherification: 4-Bromophenol is reacted with 1-bromododecane in the presence of a base such as potassium carbonate to form 4-(12-bromododecoxy)phenol.
Final Coupling: The final step involves the coupling of 4-(12-bromododecoxy)phenol with bromobenzene under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic derivatives, while oxidation can produce quinones.
Scientific Research Applications
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups in the compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The dodecoxy chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-phenoxybenzene: Similar structure but lacks the dodecoxy chain.
4-Bromodiphenyl ether: Contains two phenyl rings connected by an oxygen atom, with bromine substituents.
4-Bromophenoxybenzene: Similar structure but without the extended alkyl chain.
Uniqueness
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is unique due to its extended dodecoxy chain, which imparts distinct physical and chemical properties. This extended chain enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2O2/c25-21-11-15-23(16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22(26)14-18-24/h11-18H,1-10,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLSLGKXMUVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCCCOC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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